An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(2-hydroxyphenyl)propanoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(2-hydroxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(2-hydroxyphenyl)propanoate, also known as ethyl melilotate, is a phenolic ester with noteworthy applications in the fragrance industry and as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1][2][3] Its bifunctional nature, characterized by a reactive phenolic hydroxyl group and an ester moiety, dictates its chemical behavior and potential for derivatization. This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 3-(2-hydroxyphenyl)propanoate, detailed spectral analysis, a robust synthesis protocol via Fischer-Speier esterification, and an exploration of its reactivity and potential applications in drug discovery and development.
Core Chemical and Physical Properties
Ethyl 3-(2-hydroxyphenyl)propanoate is a white solid at room temperature, often characterized by a slight spicy or vanilla-like aroma.[1][4] This profile has led to its use as a flavoring agent.[1] A thorough understanding of its fundamental properties is critical for its effective handling, characterization, and application in a research setting.
Structure and Identification
The molecular structure of Ethyl 3-(2-hydroxyphenyl)propanoate consists of a benzene ring substituted with a hydroxyl group at the ortho position relative to a 3-ethoxypropanoyl side chain.
DOT Script for Chemical Structure
Caption: Chemical structure of Ethyl 3-(2-hydroxyphenyl)propanoate.
Table 1: Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | ethyl 3-(2-hydroxyphenyl)propanoate[1] |
| Synonyms | Ethyl melilotate, Ethyl 3-(2-hydroxyphenyl)propionate, Benzenepropanoic acid, 2-hydroxy-, ethyl ester, Hydrocinnamic acid, o-hydroxy-, ethyl ester[2][3] |
| CAS Number | 20921-04-4[3] |
| Molecular Formula | C₁₁H₁₄O₃[3] |
| Molecular Weight | 194.23 g/mol [1] |
| InChIKey | HXMJMZSXBPHDKV-UHFFFAOYSA-N[3] |
| SMILES | CCOC(=O)CCC1=CC=CC=C1O[1] |
Physicochemical Data
The physicochemical properties of Ethyl 3-(2-hydroxyphenyl)propanoate are summarized in the table below. These values are crucial for designing experimental conditions, particularly for synthesis, purification, and formulation.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | White solid | [4] |
| Odor | Slight spicy aroma | [4] |
| Melting Point | 39-42 °C | [4] |
| Boiling Point | 281-283 °C | [4] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [1][2] |
| Vapor Pressure | 0.000829 mmHg at 25°C (estimated) |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of Ethyl 3-(2-hydroxyphenyl)propanoate. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. Based on the structure, the following table outlines the predicted chemical shifts.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ | |
| ~2.6 | Triplet | 2H | Ar-CH₂-CH₂ -COO- | |
| ~2.9 | Triplet | 2H | Ar-CH₂ -CH₂-COO- | |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ | |
| ~6.8-7.2 | Multiplet | 4H | Aromatic protons | |
| ~7.5-8.0 | Singlet (broad) | 1H | Ar-OH | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| ~14 | -O-CH₂-CH₃ | |||
| ~25 | Ar-CH₂ -CH₂-COO- | |||
| ~35 | Ar-CH₂-CH₂ -COO- | |||
| ~60 | -O-CH₂ -CH₃ | |||
| ~115-130 | Aromatic carbons | |||
| ~155 | Aromatic carbon attached to -OH | |||
| ~173 | C =O (Ester) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Functional Group | Vibration |
| 3500-3200 (broad) | O-H (Phenol) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 2980-2850 | C-H (Aliphatic) | Stretching |
| ~1730 | C=O (Ester) | Stretching |
| 1600, 1450 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Ester) | Stretching |
Mass Spectrometry (MS)
In mass spectrometry, Ethyl 3-(2-hydroxyphenyl)propanoate will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information. For instance, in a GC-MS analysis, a prominent peak is observed at m/z 120.[1]
Synthesis and Purification
The most common and efficient method for the laboratory-scale synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate is the Fischer-Speier esterification of 3-(2-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst.[5][6]
Reaction Mechanism: Fischer-Speier Esterification
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
DOT Script for Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate
This protocol outlines a typical procedure for the synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate.
Materials and Reagents:
-
3-(2-Hydroxyphenyl)propanoic acid
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium Chloride (NaCl), saturated aqueous solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-hydroxyphenyl)propanoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
DOT Script for Synthesis Workflow
Caption: Experimental workflow for the synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate.
Chemical Reactivity
The chemical reactivity of Ethyl 3-(2-hydroxyphenyl)propanoate is primarily governed by its two functional groups: the phenolic hydroxyl group and the ethyl ester group.
Reactions of the Phenolic Hydroxyl Group
The phenolic -OH group is weakly acidic and can undergo reactions typical of phenols:
-
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base will form a new ester at the phenolic oxygen.
-
Etherification (Williamson Ether Synthesis): Deprotonation with a strong base followed by reaction with an alkyl halide will yield an ether.
-
Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group, making the aromatic ring susceptible to further electrophilic substitution.
Reactions of the Ester Group
The ester functionality is susceptible to nucleophilic acyl substitution:
-
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol under either acidic or basic conditions.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst will result in the exchange of the ethoxy group for a different alkoxy group.
-
Aminolysis: Reaction with ammonia or primary/secondary amines will yield the corresponding amide.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Development
While Ethyl 3-(2-hydroxyphenyl)propanoate itself is not a therapeutic agent, its structural motifs are of interest in medicinal chemistry. The presence of a phenolic group suggests potential antioxidant properties, as the hydroxyl group can act as a hydrogen donor to scavenge free radicals.
Furthermore, analogs of this compound have been investigated for their biological activities. For instance, related phenolic esters have demonstrated anti-inflammatory properties. This suggests that Ethyl 3-(2-hydroxyphenyl)propanoate could serve as a valuable starting material or scaffold for the synthesis of novel compounds with potential therapeutic applications. Its bifunctionality allows for diverse chemical modifications to optimize biological activity and pharmacokinetic properties.
Conclusion
Ethyl 3-(2-hydroxyphenyl)propanoate is a compound with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like Fischer-Speier esterification. The dual reactivity of its phenolic and ester functional groups makes it a versatile building block for organic synthesis. For researchers in drug development, this molecule presents an interesting scaffold for the design and synthesis of new chemical entities with potential biological activities, particularly in the areas of antioxidant and anti-inflammatory research.
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